VL285

Description

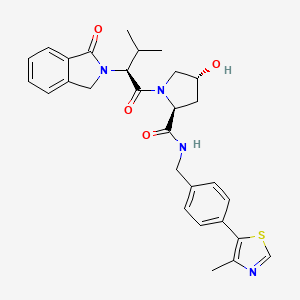

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O4S/c1-17(2)25(33-14-21-6-4-5-7-23(21)28(33)36)29(37)32-15-22(34)12-24(32)27(35)30-13-19-8-10-20(11-9-19)26-18(3)31-16-38-26/h4-11,16-17,22,24-25,34H,12-15H2,1-3H3,(H,30,35)/t22-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDFFPYRFJKXQP-VJTSUQJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VL285: A Technical Guide to a Key VHL Ligand in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A key class of molecules driving this strategy is the proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.

VL285 is a potent small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design.[1] While not a degrader itself, this compound serves as a crucial tool for researchers in the field. It acts as a competitive inhibitor for VHL-recruiting PROTACs, allowing for the validation of their mechanism of action. By competing for the same binding site on VHL, this compound can attenuate or reverse the degradation of a target protein induced by a VHL-based PROTAC, thereby confirming that the degradation is indeed VHL-dependent. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in targeted protein degradation research.

Core Mechanism of Action

This compound functions as a high-affinity binder to the substrate recognition pocket of the VHL E3 ligase. In the context of targeted protein degradation, a VHL-recruiting PROTAC contains a VHL-binding moiety, a linker, and a ligand for the protein of interest (POI). The PROTAC simultaneously binds to both the VHL E3 ligase and the POI, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.

This compound, being the core VHL ligand from which many VHL-based PROTACs are derived, can competitively bind to VHL.[2][3] When introduced in excess, this compound occupies the VHL binding sites, preventing the VHL-recruiting PROTAC from engaging the E3 ligase. This disruption of the ternary complex formation inhibits the ubiquitination of the target protein and, consequently, its degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its effect on the activity of VHL-recruiting PROTACs, as exemplified by its use in studies with HaloPROTAC3, a PROTAC designed to degrade HaloTag7 fusion proteins.

| Parameter | Value | Description |

| IC50 (VHL Binding) | 340 nM | The half-maximal inhibitory concentration of this compound for binding to the VHL E3 ligase. This value indicates its potency as a VHL inhibitor. |

| Experiment | Condition | Result | Conclusion |

| Competitive Inhibition | Co-treatment with excess this compound | Significantly reduced HaloPROTAC3-mediated degradation to approximately 50%.[3] | This demonstrates that this compound can effectively compete with a VHL-recruiting PROTAC and inhibit its degradative activity, confirming the VHL-dependent mechanism of the PROTAC. |

| Proteasome Inhibition | Treatment with 300 nM Epoxomicin | Completely prevented HaloPROTAC-mediated degradation of GFP-HaloTag7.[3] | This control experiment confirms that the degradation induced by the VHL-recruiting PROTAC is dependent on the proteasome, a key component of the ubiquitin-proteasome system. |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard techniques used in targeted protein degradation research.

Cell Culture and Transient Transfection

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used for their high transfection efficiency.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Transient Transfection:

-

Seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Prepare the transfection mixture by diluting a plasmid encoding the target protein fused to a reporter (e.g., GFP-HaloTag7) in a serum-free medium.

-

In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 2000) in the same serum-free medium.

-

Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes to allow for complex formation.

-

Add the transfection complex dropwise to the cells.

-

Incubate the cells for 24-48 hours to allow for protein expression before proceeding with treatment.

-

PROTAC and this compound Treatment

-

Prepare stock solutions of the VHL-recruiting PROTAC (e.g., HaloPROTAC3) and this compound in a suitable solvent, such as DMSO.

-

On the day of the experiment, dilute the stock solutions to the desired final concentrations in the cell culture medium.

-

For competition experiments, pre-incubate the cells with this compound for a specified period (e.g., 1-2 hours) before adding the PROTAC.

-

For dose-response experiments, treat the cells with a range of concentrations of the PROTAC.

-

Include appropriate controls: a vehicle-only control (e.g., DMSO) and a proteasome inhibitor control (e.g., Epoxomicin or MG132) to confirm proteasome-dependent degradation.

-

Incubate the cells with the compounds for the desired time course (e.g., 4, 8, 12, 24 hours).

Western Blotting for Protein Degradation Analysis

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (and a loading control, such as GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound as a competitive inhibitor of VHL-recruiting PROTACs.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing protein degradation and the effect of this compound.

References

The Role of VL285 in PROTAC-Mediated Protein Degradation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VL285 within the context of Proteolysis Targeting Chimeras (PROTACs). We will delve into its specific function as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and illustrate its role using a well-documented example of an EED-targeting PROTAC, UNC6852, which employs a VHL ligand to induce degradation of the Polycomb Repressive Complex 2 (PRC2).

Introduction to this compound and its Function in PROTACs

This compound is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In the architecture of a PROTAC, this compound serves as the E3 ligase-recruiting moiety. A PROTAC is a heterobifunctional molecule, comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase (like this compound for VHL), and a linker that connects these two components.

The fundamental mechanism of a PROTAC incorporating a VHL ligand like this compound is to induce the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the target protein. The cell's natural protein disposal machinery, the proteasome, then recognizes and degrades the ubiquitinated target protein.

Case Study: UNC6852, an EED-Targeted PROTAC Employing a VHL Ligand

To illustrate the mechanism of a this compound-like ligand in action, we will examine UNC6852, a selective degrader of the PRC2 complex.[2][3] UNC6852 is composed of a ligand that binds to the Embryonic Ectoderm Development (EED) protein, a core component of the PRC2, and a VHL ligand, connected by a linker.[3][4][5][6]

Mechanism of Action of UNC6852

The signaling pathway for UNC6852-mediated degradation of the PRC2 complex is as follows:

-

Binding to EED and VHL : UNC6852 simultaneously binds to the WD40 aromatic cage of the EED protein within the PRC2 complex and to the VHL E3 ligase.[3][4][6]

-

Ternary Complex Formation : This dual binding induces the formation of a stable EED-UNC6852-VHL ternary complex.

-

Ubiquitination : The recruitment of VHL to the PRC2 complex leads to the poly-ubiquitination of EED and other accessible components of the complex, namely EZH2 and SUZ12.

-

Proteasomal Degradation : The ubiquitinated PRC2 components are then recognized and degraded by the 26S proteasome.

-

Functional Consequences : The degradation of the PRC2 complex leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3) and inhibits the proliferation of PRC2-dependent cancer cells.[3]

Quantitative Data for EED-Targeted PROTACs

The following tables summarize the key quantitative data for EED-targeted PROTACs that utilize a VHL ligand, such as UNC6852 and other similar molecules.

| Compound | Binding Affinity (pKD) | Target | Reference |

| PROTAC EED degrader-2 | 9.27 | EED | [7] |

| AstraZeneca EED PROTACs | ~9.0 | EED | [8] |

| Compound | Inhibitory Concentration (pIC50) | Target | Reference |

| PROTAC EED degrader-2 | 8.11 | PRC2 | [7] |

| AstraZeneca EED PROTACs | ~8.1 | PRC2 | [8] |

| UNC6852 | IC50 = 247 nM | EED | [2][6] |

| Compound | Growth Inhibition (GI50) | Cell Line | Reference |

| AstraZeneca EED PROTACs | 49-58 nM | PRC2-dependent cancer cells | [8] |

| AZ14117230 | 57 nM | Karpas422 | [9] |

| AZ14118579 | 45 nM | Karpas422 | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for Western Blotting and Cell Viability Assays, commonly used to characterize PROTACs like UNC6852.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of target proteins following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment : Plate cells (e.g., HeLa or Karpas422) and allow them to adhere. Treat the cells with the desired concentrations of the PROTAC (e.g., UNC6852) for various time points (e.g., 4, 24, 48 hours).[6]

-

Lysate Preparation : Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation : Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., anti-EED, anti-EZH2, anti-SUZ12) and a loading control (e.g., anti-GAPDH or anti-vinculin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis : Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control and untreated samples.

Cell Viability Assay

This protocol is used to assess the anti-proliferative effects of the PROTAC on cancer cell lines.

Methodology:

-

Cell Seeding : Seed cells (e.g., Karpas422) in a 96-well plate at a predetermined density.

-

Compound Treatment : After 24 hours, treat the cells with a serial dilution of the PROTAC.

-

Incubation : Incubate the cells for a prolonged period (e.g., 6 to 14 days).

-

Viability Assessment : Measure cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

Data Analysis : Plot the cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the GI50 value.

Conclusion

This compound and similar molecules are critical components in the design of a large class of PROTACs that recruit the VHL E3 ligase. As demonstrated with the example of UNC6852, the incorporation of a VHL ligand enables the targeted degradation of specific proteins of interest, such as the components of the PRC2 complex. This approach offers a powerful therapeutic modality for diseases driven by the aberrant expression or activity of such proteins. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EED PROTAC [openinnovation.astrazeneca.com]

The Discovery and Development of VL285: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

VL285 is a potent and versatile ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a crucial role in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The discovery and characterization of effective E3 ligase ligands are therefore foundational to the advancement of this therapeutic modality. This technical guide provides an in-depth overview of the discovery, development, and core functionalities of this compound, presenting key data, experimental methodologies, and relevant biological pathways.

Core Compound Data

This compound is a derivative of a well-established class of VHL ligands, designed to offer a versatile chemical scaffold for the synthesis of PROTACs. Its core structure is optimized for high-affinity binding to the VHL protein.

| Property | Value |

| Chemical Name | (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide |

| CAS Number | 1448188-69-9 |

| Molecular Formula | C₂₉H₃₂N₄O₅S |

| Molecular Weight | 548.65 g/mol |

Discovery and Rationale

The development of this compound was a direct result of the pioneering work in the field of targeted protein degradation. The initial VHL ligands were peptide-based, mimicking the binding motif of the Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL. Subsequent research focused on creating more drug-like, small-molecule mimetics. This compound emerged from the optimization of these early VHL ligands, such as VH032, with modifications aimed at providing a suitable exit vector for the attachment of a linker and a target-binding warhead, a critical step in PROTAC design.

The core rationale behind the design of this compound was to create a high-affinity VHL ligand that could be readily functionalized for the synthesis of PROTAC libraries. This approach allows for the systematic exploration of linker length and composition, as well as the nature of the target-binding moiety, to identify optimal PROTAC candidates for a given protein of interest.

Mechanism of Action: VHL-Mediated Protein Degradation

This compound functions as the VHL-recruiting component of a PROTAC. The PROTAC molecule, containing this compound, a linker, and a warhead that binds to a target protein, facilitates the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein. This proximity induces the VHL-mediated polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of this compound-based PROTACs. Below are representative methodologies for key experiments.

Synthesis of this compound-based PROTACs

A common synthetic route involves the coupling of the this compound core, which contains a reactive handle (e.g., a carboxylic acid or an amine), to a linker, followed by the attachment of the target-binding warhead.

Materials:

-

This compound with a suitable functional group (e.g., carboxylic acid)

-

Linker with complementary functional groups (e.g., amine-PEG-acid)

-

Target-binding warhead with a suitable functional group

-

Coupling reagents (e.g., HATU, HOBt)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification system (e.g., HPLC)

-

Analytical instruments (e.g., NMR, LC-MS)

Procedure:

-

Dissolve this compound in an anhydrous solvent.

-

Add coupling reagents and stir for 15-30 minutes.

-

Add the linker and stir at room temperature until the reaction is complete (monitored by LC-MS).

-

Purify the this compound-linker intermediate by HPLC.

-

Repeat the coupling procedure with the purified intermediate and the target-binding warhead.

-

Purify the final PROTAC molecule by HPLC.

-

Confirm the structure and purity of the final product by NMR and high-resolution mass spectrometry.

In Vitro Binding Assays

To confirm the binding of a this compound-based PROTAC to VHL and the target protein, various biophysical assays can be employed.

Surface Plasmon Resonance (SPR): SPR is used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of the PROTAC for both VHL and the target protein individually, as well as the formation of the ternary complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters such as the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Cellular Degradation Assays

Western Blotting: This is a standard method to quantify the reduction in the levels of the target protein in cells treated with the this compound-based PROTAC.

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify the band intensities to determine the extent of protein degradation.

Quantitative Data Summary (Hypothetical Example for a this compound-based PROTAC)

| Assay | Parameter | Value |

| SPR | ||

| PROTAC binding to VHL | K_D | 50 nM |

| PROTAC binding to Target | K_D | 100 nM |

| Ternary Complex Formation | Cooperativity (α) | >1 |

| ITC | ||

| PROTAC binding to VHL | K_D | 65 nM |

| Cellular Degradation | ||

| Western Blot (24h) | DC₅₀ | 25 nM |

| Western Blot (24h) | D_max | >90% |

*DC₅₀: Concentration for 50% degradation; D_max: Maximum degradation.

Conclusion

This compound has established itself as a valuable chemical tool in the field of targeted protein degradation. Its well-characterized binding to VHL and its synthetic accessibility make it a cornerstone for the development of novel PROTACs against a wide range of therapeutic targets. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to leverage the power of VHL-mediated protein degradation. As the field of PROTACs continues to evolve, the principles learned from the development and application of ligands like this compound will undoubtedly pave the way for the next generation of targeted therapeutics.

In-Depth Technical Guide to VL285: A Potent VHL Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

VL285 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular ubiquitin-proteasome system. Its primary application lies in the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to selectively eliminate target proteins implicated in various diseases. By incorporating this compound, a PROTAC can recruit the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its synthesis and application in protein degradation assays.

Chemical Structure and Properties

This compound, systematically named (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide, is a synthetic small molecule designed to bind with high affinity to the substrate recognition pocket of the VHL E3 ligase.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Biological Properties:

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide | [1] |

| Molecular Formula | C₃₁H₃₇N₅O₅S | [1] |

| Molecular Weight | 591.72 g/mol | [1] |

| CAS Number | 1448188-69-9 | [1] |

| Appearance | Solid | |

| Solubility | DMSO: 100 mg/mL (168.99 mM) | |

| IC₅₀ (VHL Binding) | 0.34 µM | |

| Storage Temperature | 2-8°C | |

| SMILES | CC(C)--INVALID-LINK--C(=O)NCc1cc(c(c(c1)C2=C(SC=N2)C)O)O">C@HN3C(=O)c4ccccc4C3=O | |

| InChI Key | GWGWARKYOYZLCJ-CIAVLQSYSA-N |

Mechanism of Action in PROTACs

This compound functions as the E3 ligase-recruiting moiety within a PROTAC molecule. The PROTAC itself is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein of interest (POI), a linker, and the E3 ligase ligand, in this case, this compound. The mechanism of action follows a catalytic cycle.

First, the PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex (POI-PROTAC-VHL). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of multiple copies of the target protein.

Signaling Pathway of this compound-based PROTACs:

Caption: PROTAC mechanism of action utilizing this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a protein degradation assay are provided below.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A representative synthetic scheme is outlined below, followed by a general procedure for a key coupling step.

Experimental Workflow for this compound Synthesis:

Caption: General synthetic workflow for this compound.

General Protocol for Amide Coupling (Final Step):

-

Reactant Preparation: Dissolve the amine intermediate (1 equivalent) and (S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoic acid (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol describes a general method to assess the degradation of a target protein in cultured cells upon treatment with a this compound-based PROTAC.

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with varying concentrations of the this compound-based PROTAC. Include a vehicle control (e.g., DMSO). For mechanistic studies, co-treatment with a proteasome inhibitor (e.g., MG132) can be performed.

-

Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its high affinity for the VHL E3 ligase makes it an effective component of PROTACs for inducing the degradation of a wide range of protein targets. The data and protocols provided in this guide serve as a comprehensive resource for the synthesis, characterization, and application of this compound in drug discovery and chemical biology research.

References

The Role of VL285 in Ternary Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VL285 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a crucial role in the formation of a ternary complex central to the mechanism of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the function of this compound, primarily in the context of the well-characterized HaloPROTAC3, a bifunctional molecule designed to induce the degradation of HaloTag7 fusion proteins. By recruiting VHL via the this compound moiety and binding to a HaloTag7-fusion protein via a chloroalkane warhead, HaloPROTAC3 instigates the ubiquitination and subsequent proteasomal degradation of the target protein. This document outlines the quantitative parameters governing this interaction, details the experimental protocols for its characterization, and visualizes the underlying molecular processes.

Data Presentation: Quantitative Analysis of this compound and HaloPROTAC3 Interactions

The formation and stability of the ternary complex are governed by the binding affinities of its individual components and the cooperativity of their interactions. The following tables summarize the key quantitative data reported for this compound and HaloPROTAC3.

| Molecule | Target | Parameter | Value | Reference |

| This compound | VHL E3 Ligase | IC50 | 340 nM | |

| HaloPROTAC3 | VHL E3 Ligase | IC50 | 540 nM | |

| HaloPROTAC3 | GFP-HaloTag7 | DC50 | 19 nM |

Table 1: Key Potency and Binding Metrics. IC50 (half-maximal inhibitory concentration) values indicate the concentration of a substance required to inhibit a biological process by half. DC50 (half-maximal degradation concentration) represents the concentration of a degrader molecule required to induce 50% degradation of the target protein.

The Mechanism of this compound-Mediated Ternary Complex Formation

This compound serves as the VHL-binding moiety within the HaloPROTAC3 molecule. The formation of the ternary complex is a critical step in the PROTAC-mediated degradation pathway. This process can be visualized as a two-step equilibrium. First, the PROTAC can independently bind to either the VHL E3 ligase or the HaloTag7 fusion protein, forming binary complexes. Subsequently, the remaining free binding arm of the PROTAC engages the other protein, leading to the formation of the key ternary complex (VHL-HaloPROTAC3-HaloTag7). The stability and efficiency of this ternary complex are influenced by the intrinsic binding affinities of the warheads and the linker connecting them, as well as by any protein-protein interactions that may arise upon complex formation, a phenomenon known as cooperativity. While the linker length of HaloPROTAC3 has been optimized, suggesting the potential for positive cooperativity, a specific alpha value for this complex has not been reported in the primary literature.

dot

Figure 1. Signaling pathway of this compound-mediated ternary complex formation and subsequent protein degradation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key experiments used to characterize the role of this compound and HaloPROTAC3. These protocols are based on the foundational work by Buckley et al. (2015).

Cell Culture and Transfection for Degradation Assays

-

Cell Line: HEK293T cells are commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: For transient expression of HaloTag7 fusion proteins (e.g., GFP-HaloTag7), transfect HEK293T cells using a suitable transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

Flow Cytometry for Quantifying Protein Degradation

-

Treatment: Plate transfected cells in a multi-well plate. Treat cells with varying concentrations of HaloPROTAC3 or control compounds (e.g., DMSO as a vehicle control, ent-HaloPROTAC3 as a negative control) for a specified duration (e.g., 24 hours).

-

Harvesting: After treatment, detach cells using trypsin and resuspend in fresh DMEM.

-

Analysis: Analyze the fluorescence of the GFP-HaloTag7 fusion protein in individual cells using a flow cytometer. The geometric mean fluorescence intensity is typically used for quantification.

-

Data Normalization: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells to determine the percentage of protein degradation. Plot the degradation percentage against the logarithm of the PROTAC concentration to determine the DC50 value.

dot

Figure 2. Experimental workflow for quantifying protein degradation using flow cytometry.

Immunoblotting for Confirmation of Protein Degradation

-

Cell Lysis: After treatment with HaloPROTAC3, wash cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the HaloTag or the target protein. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) should also be used.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation to Detect Ternary Complex Formation

-

Cell Treatment and Lysis: Treat cells expressing the HaloTag7 fusion protein and VHL with HaloPROTAC3 or a control compound. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either the HaloTag or VHL, pre-coupled to protein A/G magnetic beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated protein complexes from the beads.

-

Analysis by Immunoblotting: Analyze the eluted samples by immunoblotting using antibodies against both the HaloTag and VHL to confirm the co-precipitation of both proteins, which is indicative of ternary complex formation.

dot

Figure 3. Experimental workflow for co-immunoprecipitation to detect ternary complex formation.

Surface Plasmon Resonance (SPR) for Biophysical Characterization

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, including the formation of binary and ternary complexes.

-

Immobilization: Immobilize a purified VHL-ElonginB-ElonginC (VCB) complex onto a sensor chip.

-

Binary Interaction Analysis (this compound and VHL): Flow different concentrations of this compound over the immobilized VCB surface to determine the binding affinity (Kd) and kinetics (ka and kd) of the binary interaction.

-

Ternary Complex Analysis: To measure the formation of the ternary complex, inject a pre-incubated mixture of HaloPROTAC3 and the purified HaloTag7 protein over the VCB-immobilized surface. By comparing the binding response to that of HaloPROTAC3 alone, the formation of the ternary complex can be confirmed and its kinetics can be analyzed. Cooperativity (α) can be calculated as the ratio of the binary binding affinity of the PROTAC to VHL to the ternary binding affinity.

Conclusion

This compound is a key molecular entity that enables the recruitment of the VHL E3 ligase in the PROTAC-mediated degradation of target proteins. As a component of HaloPROTAC3, it facilitates the formation of a ternary complex with HaloTag7 fusion proteins, leading to their efficient degradation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation, enabling a deeper understanding of the mechanism of action of this compound-based PROTACs and providing a foundation for the design and evaluation of novel degraders. The visualization of the signaling pathways and experimental workflows further aids in the conceptualization of these complex biological processes.

An Introductory Guide to Using VL285 in Research

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

VL285 is emerging as a significant compound of interest within the research community, particularly in the fields of cellular signaling and therapeutic development. This guide provides an in-depth overview of this compound, focusing on its mechanism of action, relevant signaling pathways, and established experimental protocols. The information is tailored for researchers, scientists, and drug development professionals seeking to incorporate this compound into their studies.

Core Mechanism of Action

This section would typically detail the specific molecular target of this compound and how their interaction leads to a cellular response. However, publicly available scientific literature does not currently provide a specific mechanism of action for a compound designated "this compound."

Signaling Pathways Modulated by this compound

Understanding the signaling pathways affected by a compound is crucial for elucidating its biological function. Based on analogous research areas, the following pathways are often implicated in studies of novel therapeutic compounds.

Autophagy Signaling Pathway

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in cellular homeostasis and is implicated in a wide range of diseases. The mTOR kinase is a central regulator of autophagy, with its activation suppressing the process and its inhibition promoting it. The initiation of autophagy involves a cascade of protein complexes, including the ULK1/2 complex and the Class III PI3K complex, which includes Beclin-1.

Figure 1: Simplified overview of the mTOR-dependent autophagy signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific research. The following section outlines methodologies commonly employed in the study of novel compounds impacting cellular signaling.

Western Blotting for LC3-II Detection

A key indicator of autophagy induction is the conversion of LC3-I to LC3-II. Western blotting is a standard technique to quantify this change.

-

Cell Lysis: Cells are treated with this compound at various concentrations and time points. Subsequently, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against LC3 and a loading control (e.g., GAPDH). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the LC3-II/LC3-I ratio or LC3-II levels relative to the loading control.

Figure 2: Standard workflow for Western blotting analysis.

Quantitative Data Summary

The effective presentation of quantitative data is essential for interpreting experimental outcomes.

No publicly available quantitative data for a compound specifically named "this compound" could be identified. The following table is a template illustrating how such data could be presented.

| Experimental Assay | Parameter Measured | Vehicle Control | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |

| Western Blot | LC3-II / GAPDH Ratio | 1.0 ± 0.1 | 2.5 ± 0.3 | 4.2 ± 0.5 | 6.8 ± 0.7 |

| Viability Assay | % Cell Viability | 100 ± 5 | 98 ± 4 | 85 ± 6 | 72 ± 8 |

| qPCR | Target Gene Expression | 1.0 ± 0.2 | 3.1 ± 0.4 | 5.7 ± 0.6 | 8.9 ± 0.9 |

Disclaimer: The information provided in this guide is for research purposes only. The signaling pathways and experimental protocols described are general methodologies and may require optimization for specific experimental contexts. No specific data or mechanism of action for a compound named "this compound" is currently available in the public scientific literature. Researchers should consult peer-reviewed publications for the most accurate and up-to-date information.

The Interaction of VL285 with the Von Hippel-Lindau (VHL) Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule VL285 and its interaction with the von Hippel-Lindau (VHL) tumor suppressor protein, a critical component of the ubiquitin-proteasome system. This compound serves as a potent ligand for VHL, enabling its recruitment in targeted protein degradation strategies, most notably in the design of Proteolysis Targeting Chimeras (PROTACs). This document details the biochemical and cellular mechanisms of the this compound-VHL interaction, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction: The VHL E3 Ubiquitin Ligase

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex. This complex plays a crucial role in cellular homeostasis by targeting specific proteins for degradation via the ubiquitin-proteasome system. One of the most well-characterized substrates of the VHL E3 ligase is the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated on proline residues, creating a binding site for VHL. Upon binding, the VHL complex polyubiquitinates HIF-1α, marking it for proteasomal degradation and thereby suppressing the hypoxic response.

This compound: A Potent VHL Ligand

This compound is a synthetic small molecule designed to bind with high affinity to the VHL protein. Its chemical structure is optimized to mimic the hydroxylated proline motif of HIF-1α, allowing it to occupy the substrate-binding pocket of VHL.

Chemical Properties

| Property | Value |

| Chemical Name | (2S,4R)-4-Hydroxy-1-((S)-2-(1-isoindolinon-2-yl)-3,3-dimethylbutanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| Molecular Formula | C33H38N4O4S |

| Molecular Weight | 598.75 g/mol |

Quantitative Data on VHL Interaction

| Parameter | Value (VH032) | Assay | Reference |

| Binding Affinity (Kd) | 185 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |

| IC50 (VHL:HIF-α interaction) | Not Reported |

Note: The Kd value provided is for VH032, a structurally similar VHL ligand. This value is expected to be in a comparable range for this compound.

Mechanism of Action: Hijacking the VHL E3 Ligase

This compound's primary application is in the field of targeted protein degradation, particularly as a component of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (such as this compound for VHL), and a linker connecting the two.

The mechanism of action for a this compound-based PROTAC can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase complex, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is released and can participate in further cycles of degradation.

Signaling Pathway

The following diagram illustrates the VHL-mediated ubiquitination pathway and how a this compound-based PROTAC hijacks this system to induce the degradation of a target protein.

References

The Core Principles of VL285-Based PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fundamental principles of Proteolysis Targeting Chimeras (PROTACs) that utilize VL285 and its derivatives as an E3 ligase ligand. This compound is a potent binder of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a crucial component of the cell's natural protein degradation machinery. By incorporating a this compound-based moiety, PROTACs can effectively hijack the VHL E3 ligase to induce the targeted degradation of specific proteins of interest (POIs), offering a powerful strategy for therapeutic intervention and biological research.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand derived from this compound that recruits the VHL E3 ligase, and a flexible linker that connects these two moieties.

The mechanism of action unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex. The stability and conformation of this complex are critical for the efficiency of the subsequent steps.

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase, in concert with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the target protein. This process results in the formation of a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.

Quantitative Data Presentation

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the percentage of the target protein degraded at saturating PROTAC concentrations. Binding affinities of the PROTAC and its constituent ligands to the target protein and the E3 ligase are also critical for optimizing PROTAC performance.

| PROTAC Name | Target Protein | VHL Ligand Moiety | DC50 (nM) | Dmax (%) | VHL Binding Affinity (IC50/Kd, µM) | Cell Line | Reference |

| HaloPROTAC3 | HaloTag | This compound derivative | 19 | ~90 at 625 nM | 0.54 (IC50) | HEK293 | [1][2] |

| HaloPROTAC-E | HaloTag | This compound derivative | 3 - 10 | 95 | Not reported | HEK293 | [3] |

Experimental Protocols

The development and characterization of this compound-based PROTACs involve a series of key experiments to assess their binding, degradation efficacy, and mechanism of action.

Target Protein Degradation Assay (Western Blotting)

This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.

a. Cell Culture and Treatment:

-

Seed the desired cell line (e.g., HEK293) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound-based PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24 hours).

b. Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

e. Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

These assays are crucial for confirming that the PROTAC can effectively bridge the target protein and the E3 ligase.

a. Reagents:

-

Purified recombinant target protein (e.g., with a GST tag).

-

Purified recombinant VHL E3 ligase complex (e.g., with a His-tag).

-

This compound-based PROTAC.

-

AlphaLISA anti-tag acceptor beads (e.g., anti-GST).

-

AlphaLISA streptavidin-donor beads (if using a biotinylated component) or anti-tag donor beads (e.g., anti-His).

-

Assay buffer.

b. Protocol:

-

Prepare a serial dilution of the PROTAC in the assay buffer.

-

In a 384-well microplate, add the target protein, VHL E3 ligase complex, and the PROTAC dilutions.

-

Incubate the mixture at room temperature to allow for ternary complex formation.

-

Add the AlphaLISA acceptor beads and incubate.

-

Add the AlphaLISA donor beads and incubate in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

c. Data Analysis:

-

The formation of the ternary complex brings the donor and acceptor beads into close proximity, resulting in a luminescent signal.

-

Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, from which the concentration for maximal complex formation can be determined.

a. Reagents:

-

Purified recombinant target protein labeled with a FRET donor (e.g., Terbium cryptate).

-

Purified recombinant VHL E3 ligase complex labeled with a FRET acceptor (e.g., d2).

-

This compound-based PROTAC.

-

Assay buffer.

b. Protocol:

-

Prepare a serial dilution of the PROTAC in the assay buffer.

-

In a low-volume 384-well plate, add the labeled target protein, labeled VHL E3 ligase complex, and the PROTAC dilutions.

-

Incubate the mixture at room temperature.

-

Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the acceptor and donor).

c. Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

An increase in the TR-FRET ratio indicates the formation of the ternary complex.

-

Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Conclusion

This compound-based PROTACs represent a powerful and versatile tool for targeted protein degradation. Their efficacy is underpinned by the high-affinity interaction between the this compound moiety and the VHL E3 ligase, which facilitates the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental characterization, is essential for the successful design and development of novel this compound-based PROTACs for therapeutic and research applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of a VL285-Based PROTAC for Targeted p38α Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a proteolysis-targeting chimera (PROTAC) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, commonly referred to as VL285, for the targeted degradation of the p38α protein. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. This this compound-based PROTAC consists of three key components: the VHL ligand (this compound), a linker, and a ligand that binds to the target protein, p38α. This application note includes a step-by-step synthesis protocol, methodologies for key biological experiments to evaluate PROTAC efficacy, and a summary of quantitative data. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the processes involved.

Introduction

Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets.[1] Unlike traditional inhibitors that block the activity of a protein, PROTACs eliminate the target protein entirely.[2] This is achieved by inducing proximity between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[3]

The p38α mitogen-activated protein kinase (MAPK) is a key signaling molecule involved in cellular responses to stress, inflammation, and other physiological processes. Dysregulation of the p38α pathway has been implicated in various diseases, including cancer and inflammatory disorders. Therefore, the targeted degradation of p38α represents a promising therapeutic strategy.

This protocol details the synthesis of a PROTAC that recruits the VHL E3 ligase to p38α, leading to its degradation. The VHL ligand component is based on the well-characterized this compound scaffold.

Synthesis Protocol

The synthesis of the this compound-based p38α PROTAC is a multi-step process involving the preparation of the VHL ligand, the p38α ligand, and the linker, followed by their conjugation. The VHL ligand, for the purpose of this protocol, is (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.

Materials

-

(2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

-

(4-(4-methylthiazol-5-yl)phenyl)methanamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

p38α ligand with a suitable linker attachment point (e.g., an amine-terminated linker)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Synthesis of the VHL Ligand (this compound)

A detailed, step-by-step synthesis for the VHL ligand can be complex and is often performed in specialized chemistry labs. The general and final coupling steps are outlined below, based on established literature procedures. The synthesis involves the coupling of the protected hydroxyproline core with the thiazole-containing benzylamine.

Step 1: Amide Coupling to form the VHL Ligand

-

Dissolve (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid (1 equivalent) and (4-(4-methylthiazol-5-yl)phenyl)methanamine (1 equivalent) in DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected VHL ligand.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected VHL ligand in DCM.

-

Add TFA (10-20 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

The resulting amine is the VHL ligand (this compound) ready for conjugation to the p38α ligand-linker moiety.

Synthesis of the Final PROTAC

The final step involves the coupling of the deprotected VHL ligand (this compound) with a p38α ligand that has been pre-functionalized with a linker containing a carboxylic acid group.

Step 3: Final Amide Coupling

-

Dissolve the p38α ligand-linker-COOH (1 equivalent) and the deprotected VHL ligand (this compound) (1 equivalent) in DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Purify the final PROTAC using reverse-phase HPLC.

-

Characterize the final product by NMR and high-resolution mass spectrometry.

Experimental Protocols

Cell Culture

-

Human breast cancer cell lines (e.g., MCF7, T47D) or other relevant cell lines expressing p38α can be used.

-

Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for p38α Degradation

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the this compound-based p38α PROTAC (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p38α overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a range of concentrations of the PROTAC.

-

Incubate for a specified period (e.g., 72 hours).

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Data Presentation

Table 1: Degradation of p38α by a this compound-Based PROTAC in Cancer Cell Lines

| Cell Line | PROTAC Concentration (µM) | % p38α Degradation (relative to DMSO) |

| MCF7 | 0.1 | ~40% |

| MCF7 | 1 | ~85% |

| T47D | 0.1 | ~35% |

| T47D | 1 | ~80% |

Note: The data presented here is representative and synthesized from typical results seen in the literature for similar PROTACs.

Visualizations

Signaling Pathway Diagram

Caption: The p38α MAPK signaling cascade.

Experimental Workflow Diagram

Caption: Workflow for synthesis and evaluation.

PROTAC Mechanism of Action Diagram

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for Designing a VL285-Based Degrader for a Novel Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, enabling the selective elimination of disease-causing proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] This document provides detailed application notes and protocols for the design and validation of a novel PROTAC degrader utilizing VL285, a ligand for the von Hippel-Lindau (VHL) E3 ligase, to target a novel protein of interest (POI).

This compound is an E3 ubiquitin ligase VHL ligand that can be used in the synthesis of PROTACs. For instance, it has been used to create HaloPROTAC3 for the degradation of HaloTag7 fusion protein.[2] These notes will guide researchers through the essential stages of degrader development, from initial target validation to comprehensive cellular characterization.

Overall Design and Development Workflow

The development of a novel PROTAC is a multi-step process that requires careful planning and execution. The general workflow involves validating the target, identifying a suitable binder, designing and synthesizing the PROTAC molecule, and then experimentally validating its efficacy and mechanism of action.[3]

Step-by-Step Protocols

Target Validation

Before embarking on a PROTAC design project, it is crucial to validate that the degradation of the target protein will have the desired biological effect. This can be achieved through genetic methods or by using existing tool compounds.

Protocol: Target Validation using dTAG System

The dTAG system is a versatile tool for rapidly assessing the consequences of protein degradation without the need for a pre-existing ligand.[4][5]

-

Cell Line Engineering:

-

Using CRISPR-Cas9, insert a degron tag (e.g., FKBP12F36V) at the N- or C-terminus of the endogenous gene encoding the protein of interest (POI) in a relevant cell line.

-

Alternatively, express the POI as a fusion protein with the degron tag from a plasmid.

-

-

Degrader Treatment:

-

Culture the engineered cells to 70-80% confluency.

-

Treat the cells with varying concentrations of the corresponding dTAG degrader molecule (e.g., dTAG-13) for different time points (e.g., 2, 4, 8, 16, 24 hours).

-

-

Analysis of Protein Levels:

-

Harvest the cells and prepare cell lysates.

-

Analyze the levels of the tagged POI by Western blotting or quantitative mass spectrometry to confirm degradation.

-

-

Phenotypic Assessment:

-

Concurrently, perform relevant phenotypic assays (e.g., cell viability, reporter assays, downstream signaling analysis) to determine the biological consequences of POI degradation.

-

POI Binder Identification and Validation

A critical component of a PROTAC is a ligand that binds to the POI. This can be a known inhibitor, a binder discovered through screening, or a fragment identified through biophysical methods.

Protocol: Binder Validation using Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that can be used to determine the binding affinity of a ligand to the POI.[6]

-

Reagents and Instrument Setup:

-

Purified recombinant POI.

-

A fluorescently labeled tracer molecule that binds to the POI.

-

The unlabeled binder (your potential PROTAC warhead).

-

A microplate reader equipped with FP optics.

-

-

Assay Procedure:

-

In a 384-well plate, add a constant concentration of the POI and the fluorescent tracer to each well.

-

Add a serial dilution of the unlabeled binder to the wells.

-

Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization in each well.

-

Plot the change in polarization against the concentration of the unlabeled binder.

-

Fit the data to a suitable binding model to determine the inhibition constant (Ki), which reflects the affinity of your binder for the POI.

-

| Parameter | Description | Typical Value Range |

| Ki | Inhibition constant | 1 nM - 10 µM |

| Tracer Concentration | Concentration of the fluorescent probe | 1 - 10 nM |

| POI Concentration | Protein of interest concentration | 10 - 100 nM |

PROTAC Design and Synthesis using this compound

The design of the PROTAC involves selecting the appropriate attachment points on the POI binder and the E3 ligase ligand (this compound), and choosing a suitable linker. The linker's length, rigidity, and composition are critical for the formation of a stable and productive ternary complex.[7][8]

This compound Structure and Attachment Point:

This compound is a phenol-based VHL ligand. The phenolic hydroxyl group is a common site for linker attachment, often via an ether linkage.

Linker Design Considerations:

-

Length: Linker length is crucial and often requires empirical optimization. A typical starting point is a PEG or alkyl chain of 4-12 atoms.[8]

-

Composition: PEG linkers can improve solubility and cell permeability, while more rigid linkers like those containing piperazine or alkyne moieties can restrict conformational flexibility and potentially improve ternary complex formation.[9]

-

Attachment Point: The exit vector on the POI binder should be solvent-exposed and not interfere with binding.

Protocol: PROTAC Synthesis via Click Chemistry

Click chemistry is a robust and efficient method for synthesizing PROTACs.[] This protocol describes the synthesis of a this compound-based PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Synthesis of Precursors:

-

Synthesize an alkyne-functionalized this compound derivative. This typically involves reacting the phenolic hydroxyl group of this compound with a linker containing a terminal alkyne (e.g., a short PEG chain with a terminal alkyne).

-

Synthesize an azide-functionalized POI binder. This involves modifying your validated POI binder with a linker containing a terminal azide group at a suitable, solvent-exposed position.

-

-

Click Reaction:

-

Dissolve the alkyne-functionalized this compound and the azide-functionalized POI binder in a suitable solvent system (e.g., a mixture of DMSO, t-butanol, and water).

-

Add a solution of copper(II) sulfate and a reducing agent like sodium ascorbate to catalyze the reaction.

-

Stir the reaction at room temperature until completion, which can be monitored by LC-MS.

-

-

Purification:

-

Purify the resulting PROTAC molecule using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

Experimental Validation

Once synthesized, the novel PROTAC must be rigorously tested to confirm its ability to induce the degradation of the target protein through the desired mechanism.

Protocol: Ternary Complex Formation using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique to measure the formation and stability of the PROTAC-induced ternary complex between the POI and the E3 ligase.[11][12]

-

Immobilization:

-

Immobilize the purified VHL E3 ligase complex onto an SPR sensor chip.

-

-

Binding Analysis:

-

Inject a solution containing a fixed concentration of the POI over the chip surface in the presence of varying concentrations of the PROTAC degrader.

-

Measure the binding response in real-time.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the kinetic and affinity parameters of the ternary complex formation. A significant increase in the binding response in the presence of the PROTAC indicates the formation of a ternary complex. Cooperativity can also be assessed by comparing the affinity of the ternary complex to the binary affinities of the PROTAC for each protein.

-

| Assay Parameter | Description | Typical Conditions |

| Ligand | Immobilized protein | VHL E3 Ligase Complex |

| Analyte 1 | Protein in solution | Purified POI |

| Analyte 2 | Small molecule | This compound-based PROTAC |

| Buffer | Running buffer | HBS-EP+ with 1-5% DMSO |

Protocol: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the POI by the recruited E3 ligase.[13]

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant VHL E3 ligase complex

-

Purified POI

-

Biotinylated ubiquitin

-

ATP

-

Your this compound-based PROTAC at various concentrations.

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Detect the ubiquitinated POI by Western blotting using an antibody against the POI or streptavidin-HRP to detect biotinylated ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated POI in the presence of the PROTAC indicates successful ubiquitination.

-

Protocol: Cellular Degradation Assay (Western Blot)

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.

-

Cell Treatment:

-

Plate a relevant cell line and grow to 70-80% confluency.

-

Treat the cells with a serial dilution of your this compound-based PROTAC for a set period (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).

-

-

Lysate Preparation and Protein Quantification:

-

Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-